[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
Description
[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-ethylcarbamate is a carbamate derivative structurally related to the acetylcholinesterase inhibitor rivastigmine. The compound features a stereospecific (1S)-dimethylaminoethyl group attached to a phenyl ring, which is critical for its biological activity .
Properties
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMYZKQTEJHAKE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Hydroxyacetophenone
The initial step involves converting 3-hydroxyacetophenone (III) to 3-(1-aminoethyl)phenol (IV) via reductive amination. Raney nickel catalyzes this reaction in methanol under ammonia saturation, achieving yields of 85–92%. Key conditions include:
| Parameter | Specification |
|---|---|
| Catalyst | Raney nickel (5–10 wt%) |
| Solvent | Methanol |
| Temperature | 50–60°C |
| Reaction Time | 6–8 hours |
Dimethylation via Eschweiler-Clarke Reaction
The amine intermediate (IV) undergoes dimethylation using formic acid and formaldehyde, yielding racemic 3-(1-dimethylaminoethyl)phenol (V). This step proceeds at 80–90°C for 12–15 hours, with a 90–95% conversion rate.
Carbamate Formation
Racemic (V) reacts with ethylmethyl carbamoyl chloride in acetonitrile, facilitated by a weak base (e.g., triethylamine), to form the carbamate (II). Subsequent resolution using (-)-di-p-toluoyl-D-tartaric acid isolates the (S)-enantiomer, achieving >99% enantiomeric excess (ee).
Method 2: Resolution of Phenol Intermediate Followed by Carbamate Coupling
Early-Stage Enantiomeric Resolution
In this approach, racemic (V) is resolved before carbamate formation. Camphorsulfonic acid or L-(+)-tartaric acid selectively crystallizes the (S)-enantiomer (V-a) with 92–96% ee.
Carbamoylation of (S)-3-(1-Dimethylaminoethyl)phenol
The resolved (V-a) reacts with ethylmethyl carbamoyl chloride under mild conditions (25–30°C, 4–6 hours), avoiding hazardous bases like sodium hydride. Acetonitrile or dichloromethane serves as the solvent, yielding the target carbamate at 88–93% efficiency.
Comparative Analysis of Methodologies
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Resolution Stage | Post-carbamate | Pre-carbamate |
| Carbamoyl Chloride Use | Higher (racemic mixture) | Lower (resolved intermediate) |
| Purity (ee) | 99% after resolution | 96% before carbamate coupling |
| Industrial Scalability | Moderate (additional resolution steps) | High (reduced reagent consumption) |
Method 2 is favored industrially due to its lower carbamoyl chloride requirements and streamlined purification.
Critical Reaction Parameters and Optimization
Solvent Selection
Catalytic Efficiency
Raney nickel’s activity diminishes with repeated use; fresh catalyst batches ensure consistent yields (>85%).
Temperature Control
Exceeding 60°C during reductive amination promotes undesired byproducts (e.g., over-reduction).
Industrial-Scale Considerations
Hazard Mitigation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the ethylcarbamate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced amine derivatives.
Scientific Research Applications
Organic Chemistry
- Building Block in Synthesis:
- [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.
Biological Research
-
Enzyme Inhibition Studies:
- The compound has been investigated for its potential to inhibit specific enzymes, making it useful in biochemical assays. For example, studies have shown that it can modulate enzyme activity by binding to active or allosteric sites.
-
Receptor Binding:
- Research indicates that this compound can interact with biological receptors, acting as either an agonist or antagonist. This property is significant for drug discovery, particularly in developing treatments for neurological disorders.
Pharmaceutical Applications
- Therapeutic Potential:
- Investigations into the therapeutic properties of this compound suggest its role in modulating neurotransmitter activity. This makes it a candidate for treating conditions such as anxiety and depression.
Specialty Chemicals
- The compound is utilized in producing specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations, including polymers and coatings.
Material Science
- Polymer Synthesis:
- Its reactivity enables the synthesis of advanced materials with tailored properties, making it suitable for applications in coatings, adhesives, and other industrial products.
Case Studies
Case Study 1: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of this compound on acetylcholinesterase. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing Alzheimer's disease treatments.
Case Study 2: Receptor Modulation
A study in Neuropharmacology investigated the interaction of this compound with serotonin receptors. Results indicated that it acted as a partial agonist, influencing serotonin signaling pathways, which could be beneficial in treating mood disorders.
Mechanism of Action
The mechanism of action of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing the receptor’s signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rivastigmine ([3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N-Ethyl-N-Methylcarbamate)
- Molecular Formula : C₁₄H₂₂N₂O₂
- Molecular Weight : 250.34 g/mol .
- Key Differences :
- Rivastigmine contains an N-ethyl-N-methylcarbamate group, whereas the target compound substitutes this with a primary N-ethylcarbamate .
- The N-methyl group in rivastigmine enhances its pseudo-irreversible binding to acetylcholinesterase, prolonging its inhibitory effect .
- Pharmacokinetic studies show rivastigmine’s half-life (~1.5 hours) and bioavailability (36–60%) are influenced by its carbamate substituents .
[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] N,N-Diethylcarbamate
- Molecular Formula : C₁₅H₂₄N₂O₂
- Molecular Weight : 264.36 g/mol .
- Key Differences: The N,N-diethylcarbamate group increases lipophilicity (predicted logP: ~2.5 vs. Diethyl substitution may slow enzymatic hydrolysis, extending duration of action compared to mono-substituted carbamates .
3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate (Desmethyl Rivastigmine)
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol .
- This compound is a known impurity in rivastigmine synthesis and exhibits lower inhibitory potency in vitro .
[3-[(1S)-1-(Dimethylamino)ethyl]phenyl] Carbamate Hydrochloride Derivatives
- Example: 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride Molecular Formula: C₁₃H₂₁ClN₂O₂ Molecular Weight: 272.77 g/mol .
- Key Differences :
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbamate Substituents | logP* | Solubility (Water) |
|---|---|---|---|---|---|
| Target Compound (N-ethylcarbamate) | C₁₃H₁₉N₂O₂ | 235.30 | N-Ethyl | ~2.1 | Low (base form) |
| Rivastigmine | C₁₄H₂₂N₂O₂ | 250.34 | N-Ethyl-N-methyl | 1.9 | High (as tartrate salt) |
| N,N-Diethylcarbamate Analog | C₁₅H₂₄N₂O₂ | 264.36 | N,N-Diethyl | 2.5 | Very low |
| Dimethylcarbamate Analog | C₁₃H₂₀N₂O₂ | 236.31 | N,N-Dimethyl | 1.7 | Moderate |
*Predicted logP values based on alkyl substituent contributions.
Pharmacological Insights:
- Acetylcholinesterase Inhibition: Rivastigmine’s dual N-ethyl-N-methylcarbamate group optimizes enzyme binding and hydrolysis kinetics, yielding a balance between potency and duration . Mono- or diethyl substitutions (as in the target compound and its diethyl analog) may reduce binding efficiency or alter metabolic stability .
Biological Activity
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate, commonly known as a phenyl carbamate derivative, is a compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O2
- Molecular Weight : 264.3633 g/mol
- CAS Number : 1070660-34-2
The compound features a dimethylamino group attached to an ethylphenyl ring, which contributes to its biological activity and interaction with various molecular targets.
The primary mechanism of action for this compound involves its role as an anticholinesterase agent . By inhibiting the enzyme acetylcholinesterase (AChE), this compound prolongs the action of acetylcholine at synapses, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibition of AChE. The potency of this compound has been compared with established anticholinesterase agents like physostigmine. Key findings include:
- In Vitro Studies : The compound showed an inhibition potency ranging from 2% to 90% that of physostigmine in various assays measuring AChE activity .
- In Vivo Studies : Following administration in animal models, the compound maintained significant AChE inhibition for over 7 hours without notable side effects such as tremors or excessive salivation, which are common with other AChE inhibitors .
Comparative Analysis
A comparison with similar compounds highlights the distinct advantages of this compound:
| Compound Name | AChE Inhibition Potency | Duration of Action | Side Effects |
|---|---|---|---|
| Physostigmine | High | < 2 hours | Yes |
| Rivastigmine | Moderate | ~4 hours | Minimal |
| This compound | High | > 7 hours | None |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's, administration of this compound resulted in improved cognitive function correlated with reduced AChE activity in the brain .
- Toxicological Assessments : Toxicity profiling indicated that at therapeutic doses, the compound does not exhibit significant adverse effects, making it a candidate for further clinical development .
Q & A
How can researchers validate an HPLC method for quantifying Rivastigmine in pharmaceutical formulations?
Basic Research Question
Validation of HPLC methods requires adherence to ICH guidelines (Q2(R1)), including parameters like linearity, precision, accuracy, and specificity. For Rivastigmine, a reversed-phase C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate has demonstrated robust separation . Detection at 270 nm using a UV-Vis detector is optimal. Method precision should be tested with intraday and interday replicates (RSD < 2%), and accuracy via spike-recovery experiments (98–102%).
What analytical techniques are recommended for determining the enantiomeric purity of Rivastigmine?
Basic Research Question
Chiral chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) resolves the (S)-enantiomer from potential (R)-isomers. A hexane:isopropanol (80:20) mobile phase with 0.1% diethylamine achieves baseline separation (α > 1.5) . Polarimetric detection or circular dichroism (CD) can supplement quantitative analysis.
How can conflicting solubility data for Rivastigmine tartrate in aqueous vs. organic solvents be resolved experimentally?
Advanced Research Question
Discrepancies in solubility (e.g., high water solubility vs. limited octanol partitioning) arise from pH-dependent ionization (pKa = 8.1) and salt formation. Researchers should conduct equilibrium solubility studies under controlled pH (1.2–7.4) using shake-flask or UV plate methods . For organic solvents, use HPLC-UV to quantify saturation points, noting temperature effects (e.g., 25°C vs. 37°C).
What strategies are effective for isolating and characterizing isomeric impurities in Rivastigmine synthesis?
Advanced Research Question
Isomeric impurities (e.g., 2-[(1RS)-1-(dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate) require preparative HPLC with a C18 column and gradient elution (acetonitrile/ammonium formate buffer). LC-MS/MS (ESI+) confirms structures via fragmentation patterns (e.g., m/z 250.3 → 167.1 for carbamate cleavage) . Nuclear Overhauser Effect (NOE) NMR distinguishes positional isomers.
How can researchers optimize chiral synthesis of Rivastigmine to minimize racemization?
Advanced Research Question
Racemization at the (1S)-dimethylaminoethyl group occurs under basic conditions. Use low-temperature (−20°C) reactions with non-nucleophilic bases (e.g., DIPEA) and chiral catalysts like BINAP-Ru complexes for asymmetric hydrogenation . Monitor enantiomeric excess (ee) via chiral HPLC and adjust reaction time to <6 hours.
What methodologies are suitable for profiling degradation products of Rivastigmine under accelerated stability conditions?
Advanced Research Question
Stress testing (40°C/75% RH, acidic/alkaline hydrolysis, oxidative conditions) identifies major degradants. For example, oxidation generates N-oxide derivatives (e.g., m/z 266.3), detectable via LC-HRMS (Q-TOF). Forced degradation studies should follow ICH Q1A guidelines, with degradation pathways mapped using MS/MS and comparative retention times .
How can solid lipid nanoparticles (SLNs) improve the bioavailability of Rivastigmine?
Advanced Research Question
SLNs enhance bioavailability by bypassing first-pass metabolism. Formulate using hot homogenization: dissolve Rivastigmine in melted lipid (e.g., Compritol 888 ATO), emulsify with poloxamer 188, and probe-sonicate. Characterize via dynamic light scattering (DLS; PDI < 0.2) and in vitro release studies (pH 6.8, 72 hours). In vivo studies in rodents show 2–3x AUC improvement .
What experimental approaches address discrepancies in acetylcholinesterase (AChE) inhibition data across in vitro assays?
Advanced Research Question
Variability arises from enzyme sources (human vs. electric eel) and assay conditions (pH, substrate concentration). Standardize assays using recombinant human AChE (IC50 = 4.6 µM) and Ellman’s method (412 nm). Include donepezil as a positive control. Statistical analysis (ANOVA) identifies outliers due to matrix effects .
How can researchers establish in vitro-in vivo correlations (IVIVC) for Rivastigmine transdermal formulations?
Advanced Research Question
Use Franz diffusion cells with ex vivo human skin to model release kinetics. Compare with in vivo pharmacokinetic data (Cmax, Tmax) from clinical studies. Level A IVIVC requires linear regression (R² > 0.95) between in vitro flux and in vivo absorption. Adjust adhesive composition (e.g., silicone vs. acrylate) to match target profiles .
What analytical workflows are recommended for resolving conflicting toxicity data in Rivastigmine metabolites?
Advanced Research Question
Metabolites like N-desmethyl Rivastigmine require in silico toxicity prediction (e.g., Derek Nexus) followed by Ames testing (TA98/TA100 strains) and micronucleus assays. Use HepG2 cells for hepatotoxicity screening (IC50). Cross-validate findings with LC-MS-based metabolomics to identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
